5,10-Dihydrophenazine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,10-dihydrophenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVURTNNWJAPOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323047 | |

| Record name | 5,10-dihydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-32-1 | |

| Record name | 613-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,10-dihydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: 5,10-Dihydrophenazine Chemical Structure and IUPAC Name

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,10-Dihydrophenazine is a foundational heterocyclic compound, the reduced analogue of phenazine, that serves as a critical structural motif in a multitude of applications ranging from organic electronics to photoredox catalysis. Its unique non-planar, butterfly-like conformation governs its distinct electrochemical and photophysical properties, setting it apart from its planar, aromatic counterpart. This guide provides an in-depth analysis of the chemical identity of this compound, detailing its structural architecture and the systematic nomenclature dictated by IUPAC standards. Furthermore, we will explore its core physicochemical properties, present a validated synthesis protocol, and discuss its key applications, providing a comprehensive resource for professionals engaged in its study and utilization.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure and its internationally recognized name is paramount for unambiguous scientific communication. This section deconstructs the chemical identity of this compound.

IUPAC Name

The official name for the compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] This systematic name is derived as follows:

-

Phenazine : This is the parent heterocycle, indicating a tricyclic system where two benzene rings are fused to a central pyrazine ring.

-

5,10-dihydro- : This prefix signifies that the parent phenazine structure has been reduced by the addition of two hydrogen atoms ('dihydro'). The numerical locants, '5' and '10', specify that these hydrogens are attached to the nitrogen atoms, which occupy these positions in the standard numbering scheme of the phenazine ring.

Other commonly encountered synonyms include N,N'-Dihydrophenazine.[2]

Chemical Structure

The molecular formula of this compound is C₁₂H₁₀N₂.[3][4] Unlike the rigid, planar structure of phenazine, the hydrogenation of the two nitrogen atoms introduces sp³ hybridization at these centers. This forces the central dihydropyrazine ring into a boat-like conformation, causing the entire tricyclic system to fold along the N-N axis. This results in a distinctive, non-planar "butterfly" or V-shaped geometry.[5]

This structural folding is the most critical feature of the molecule. It disrupts the global aromaticity that characterizes phenazine, which in turn profoundly influences the molecule's electronic properties, solubility, and crystal packing. The degree of this folding can be modulated by substituting the nitrogen atoms or the peripheral benzene rings, a strategy that is key to tuning its properties for specific applications.

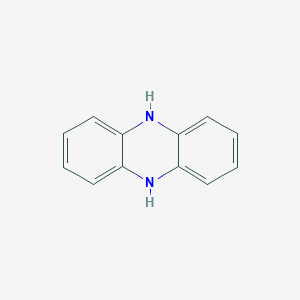

Caption: 2D representation of the this compound chemical structure.

Core Physicochemical and Electronic Properties

The properties of this compound are a direct consequence of its structure. Its most defining characteristic is its redox activity.

Table 1: Key Properties and Identifiers of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 613-32-1 | [6][7] |

| Molecular Formula | C₁₂H₁₀N₂ | [3][8] |

| Molecular Weight | 182.22 g/mol | [1][8] |

| Appearance | White to light yellow powder or crystal | [2][9] |

| Key Feature | Potent electron donor; undergoes reversible oxidation | [10] |

Redox Behavior

This compound is an excellent two-electron donor. It can be readily oxidized to the phenazine dication, a process that is typically reversible.[10] This transformation involves the loss of two protons and two electrons, resulting in the formation of the planar, fully aromatic phenazine system. This redox cycle is the cornerstone of its utility in many applications. The excited state of this compound derivatives can act as a powerful reductant, capable of cleaving bonds like C(sp²)-I to generate aryl radicals.[10] Conversely, the resulting radical cation is a strong oxidant, able to facilitate reactions such as the C(sp³)–H cyanation of tertiary amines.[10] This dual redox nature, or "Janus-type" reactivity, makes it a highly versatile core for photoredox catalysis.[10]

Stability and Handling

A critical consideration for any researcher is the compound's stability. This compound is notoriously sensitive to atmospheric oxygen, which can readily oxidize it back to phenazine.[11] Therefore, it must be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.

Experimental Protocol: Synthesis

The most direct and common laboratory synthesis of this compound is the chemical reduction of commercially available phenazine. The following protocol is a self-validating system adapted from established literature.[9]

Objective

To synthesize this compound via the reduction of phenazine using sodium dithionite.

Materials

-

Phenazine (10 mmol, 1.80 g)

-

Ethanol, anhydrous (120 mL)

-

Sodium dithionite (Na₂S₂O₄) (20 mmol, 3.48 g)

-

Deionized water (50 mL)

-

Three-necked round-bottom flask (250 mL)

-

Condenser

-

Constant-pressure dropping funnel

-

Nitrogen or Argon gas supply

-

Standard filtration apparatus

Step-by-Step Methodology

-

System Setup: Assemble the three-necked flask with the condenser, dropping funnel, and a nitrogen inlet. Ensure the system is purged with an inert gas to remove all oxygen.

-

Initial Reaction Mixture: Add phenazine (1.80 g) and ethanol (120 mL) to the flask.

-

Heating: Heat the mixture to a steady reflux under the inert atmosphere. The phenazine should dissolve to form a clear solution.

-

Reductant Preparation: In a separate beaker, dissolve sodium dithionite (3.48 g) in deionized water (50 mL).

-

Addition of Reductant: Slowly add the sodium dithionite solution to the refluxing phenazine solution using the dropping funnel over a period of 15-20 minutes. A color change and precipitation of the product should be observed.

-

Reaction Time: Continue to reflux the mixture for an additional 2 hours to ensure the reaction goes to completion.[9]

-

Isolation: Cool the reaction mixture to room temperature. The product, a light green or yellow solid, will have precipitated.[9]

-

Purification: Filter the solid product and wash it three times with deionized water, followed by three washes with anhydrous ethanol to remove any unreacted starting material and inorganic salts.[9]

-

Drying: Dry the resulting light green solid product under vacuum at 50 °C for 4 hours.[9] The product can then be used directly for subsequent reactions.

Field-Proven Applications

The unique properties of the this compound core have established its importance in several advanced scientific fields.

-

Photoredox Catalysis: As detailed, its derivatives are highly effective organic photoredox catalysts, capable of mediating both oxidative and reductive transformations.[10]

-

Organic Electronics: 5,10-disubstituted dihydrophenazines are crucial components in electrochromic systems, such as electrically dimmable mirrors and windows.[11] Derivatives have also shown excellent performance as hole injection materials in electroluminescent (EL) devices.[12]

-

Materials Science: The phenazine core can be incorporated into high-performance polymers, such as poly(aryl ether sulfone), to endow them with electrochemical activity for applications like electrochromic materials and organic battery cathodes.[9]

-

Medicinal Chemistry: The phenazine scaffold is present in numerous natural products and synthetic compounds with potential therapeutic applications, including anticancer agents.[13]

Conclusion

This compound is more than just the reduced form of phenazine; it is a versatile molecular scaffold whose non-planar structure imparts a rich and tunable redox chemistry. A firm grasp of its fundamental identity—encapsulated by its IUPAC name, This compound , and its characteristic butterfly structure—is essential for leveraging its full potential. From designing novel organocatalysts to developing next-generation electronic materials, the principles outlined in this guide provide the authoritative grounding necessary for innovation in the field.

References

- Facile Synthesis of 5,10-Diaryl-5,10-dihydrophenazines and Application to EL Devices. (n.d.). Vertex AI Search.

- Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. (2024, April 3). MDPI.

- Buy 5,10-diphenyl-5,10-dihydrophenazine (EVT-3188940). (n.d.). EvitaChem.

- US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines. (n.d.). Google Patents.

- Janus-type photo-redox properties and catalytic applications of this compound derivatives. (2025, November 10). RSC Publishing.

- This compound | C12H10N2 | CID 345330. (n.d.). PubChem.

- 5,10-DIHYDRO-PHENAZINE | 613-32-1. (2025, September 29). ChemicalBook.

- This compound | C12H10N2 | CID 345330. (n.d.). PubChem, NIH.

- This compound. (n.d.). Suzhou Ge'ao New Material Co., Ltd.

- This compound. (n.d.). SpectraBase.

- This compound | 613-32-1. (n.d.). TCI Chemicals.

- 5,10-DIHYDRO-PHENAZINE|613-32-1. (n.d.). LookChem.

- Synthesis of poly-(N-phenyl-5,10-dihydrophenazine) (p-DPPZ). (n.d.). ResearchGate.

Sources

- 1. This compound | C12H10N2 | CID 345330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 613-32-1 | TCI AMERICA [tcichemicals.com]

- 3. This compound | C12H10N2 | CID 345330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Buy 5,10-diphenyl-5,10-dihydrophenazine (EVT-3188940) | 3665-72-3 [evitachem.com]

- 6. 5,10-DIHYDRO-PHENAZINE | 613-32-1 [chemicalbook.com]

- 7. This compound - 苏州格奥新材料有限公司 [szgeao.com]

- 8. lookchem.com [lookchem.com]

- 9. Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine [mdpi.com]

- 10. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]

- 11. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Properties and Analysis of 5,10-Dihydrophenazine for Advanced Research Applications

Abstract: This technical guide provides a comprehensive overview of 5,10-Dihydrophenazine, a core heterocyclic compound of significant interest to researchers in materials science, organic electronics, and drug development. Centered on its fundamental molecular weight and structure, this document delves into the essential physicochemical properties, validated synthesis protocols, and robust analytical workflows required for its characterization. By synthesizing field-proven insights with established scientific principles, this guide serves as an authoritative resource for professionals requiring a deep technical understanding of this compound and its practical application in advanced research fields.

Introduction to this compound

This compound is a nitrogen-containing heterocyclic molecule and the reduced form of phenazine.[1][2] Its structure, consisting of a central dihydropyrazine ring fused to two benzene rings, imparts unique electronic and redox properties that make it a valuable building block in various scientific domains. Unlike its fully aromatic counterpart, phenazine, the dihydro form possesses two reactive nitrogen-hydrogen (N-H) bonds, which serve as critical sites for chemical modification and disrupt the planarity of the tricyclic system.[3] This structural nuance is the foundation for its utility as a precursor for hole-injection materials in organic light-emitting diodes (OLEDs), a scaffold for metal-free photoredox catalysts, and an intermediate in pharmaceutical synthesis.[3][4][5] A thorough understanding of its core properties, beginning with its precise molecular weight, is paramount for its successful application.

Section 1: Core Physicochemical Properties

The cornerstone of any chemical entity's identity is its molecular formula and corresponding molecular weight. These values are fundamental for stoichiometric calculations in synthesis, interpretation of mass spectrometry data, and overall material characterization.

The molecular formula for this compound is C₁₂H₁₀N₂ .[1][6][7] Based on the IUPAC standard atomic weights, its molecular weight is calculated as follows:

-

(12 x 12.011) + (10 x 1.008) + (2 x 14.007) = 182.22 g/mol

This value is consistently reported across major chemical databases and supplier specifications.[1][3][6][7] For high-resolution mass spectrometry, the monoisotopic mass, which is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N), is 182.084 Da.[1]

A summary of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 182.22 g/mol | [1][3][7] |

| Molecular Formula | C₁₂H₁₀N₂ | [1][6][7] |

| CAS Number | 613-32-1 | [6][7][8] |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 280 - 316 °C | [3][7] |

| Boiling Point | ~358.5 °C at 760 mmHg | [3][6] |

| Storage Conditions | Store in freezer (-20°C), under inert gas, protected from light and air | [6][9][10] |

The molecule's sensitivity to air and light is a critical handling parameter; it can readily oxidize back to the aromatic phenazine, leading to sample impurity.[10][11] Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is essential for maintaining its integrity.

Section 2: Synthesis and Derivatization

The utility of this compound is intrinsically linked to its synthesis. While several methods exist, the most common and reliable laboratory-scale preparation involves the chemical reduction of commercially available phenazine.

Experimental Protocol: Synthesis via Reduction of Phenazine

This protocol describes a standard procedure for synthesizing this compound, adapted from published literature.[3][12] The causality behind this choice is its high yield, mild reaction conditions, and straightforward purification.

Materials:

-

Phenazine (1.0 eq)

-

Sodium Dithionite (Na₂S₂O₄) (2.0 eq)

-

Ethanol (EtOH)

-

Deionized Water

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add phenazine (e.g., 1.80 g, 10 mmol) and ethanol (e.g., 120 mL).

-

Inert Atmosphere: Purge the system with nitrogen gas for 10-15 minutes to remove oxygen, which could cause re-oxidation of the product.

-

Heating: Heat the mixture to a steady reflux with stirring to fully dissolve the phenazine.

-

Reductant Preparation: In a separate beaker, dissolve sodium dithionite (e.g., 3.48 g, 20 mmol) in deionized water (e.g., 50 mL).

-

Addition: Slowly add the sodium dithionite solution to the refluxing phenazine solution using a dropping funnel over 30 minutes. The solution color will typically change, indicating the reduction.

-

Reaction: Continue refluxing under nitrogen for an additional 2 hours to ensure the reaction goes to completion.

-

Cooling & Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Filter the precipitate using a Buchner funnel. Wash the collected solid sequentially with deionized water (3 times) and cold anhydrous ethanol (3 times) to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the resulting solid under vacuum to yield this compound as a white or light-yellow powder.

Derivatization for Functional Tuning

The true power of this compound lies in its role as a scaffold. The two N-H sites are readily functionalized to create a vast library of derivatives with tailored electronic properties. For instance, the Buchwald-Hartwig cross-coupling reaction is a highly effective method for synthesizing 5,10-diaryl-5,10-dihydrophenazines, which are extensively used in organic electronics and photoredox catalysis.[4][5] This derivatization allows for precise tuning of the molecule's redox potential and photophysical behavior.

Caption: Chemical relationship between Phenazine, this compound, and its derivatives.

Section 3: Analytical Workflow for Structural and Purity Verification

Confirming the molecular weight and structural integrity of synthesized this compound is a non-negotiable step in any research workflow. A multi-technique approach ensures the material is suitable for its intended application.

Caption: Standard analytical workflow for the verification of this compound.

Key Characterization Techniques

-

Mass Spectrometry (MS): This is the primary technique for experimentally verifying the molecular weight. Electron Impact (EI) or Electrospray Ionization (ESI) sources can be used. The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight (~182.2).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. The spectrum of this compound will show a complex multiplet in the aromatic region (approx. 6.85–7.25 ppm) corresponding to the eight protons on the benzene rings and a singlet for the two N-H protons.[3] The integration of these peaks should correspond to an 8:2 ratio. ¹³C NMR provides complementary data on the carbon framework.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify key functional groups. The most characteristic peak for this compound is the N-H stretching vibration, which typically appears around 3350 cm⁻¹.[3] The absence of this peak and the reappearance of characteristic aromatic C=N stretches would indicate oxidation back to phenazine.

-

Thermal Analysis (TGA/DSC): For materials science applications, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and confirm the melting point of the compound, respectively.[12]

Section 4: Applications in Scientific Research

The well-defined properties of this compound and its derivatives have positioned them as critical components in several advanced fields.

-

Organic Electronics: Derivatives of this compound, particularly 5,10-diaryl compounds, are widely used as hole-injection or host materials in OLEDs.[3][4] Their high thermal stability and tunable electronic levels facilitate efficient charge transport, leading to improved device performance. They are also explored in electrochromic devices, such as smart windows and mirrors.[11]

-

Photoredox Catalysis: The ability of the this compound core to engage in stable redox cycles has made it a star player in the field of metal-free photoredox catalysis.[4] These molecules can be excited by visible light to generate potent reducing or oxidizing species, enabling a wide range of chemical transformations under mild and sustainable conditions.[5] Some derivatives exhibit "Janus-type" reactivity, capable of mediating both oxidation and reduction in different catalytic cycles.[5]

-

Pharmaceutical and Biological Research: The phenazine scaffold is found in various natural products with antimicrobial properties. As such, this compound serves as a key intermediate in the synthesis of novel pharmaceutical agents.[3][4] It has also been identified as a bacterial xenobiotic metabolite, making it relevant for studies in microbiology and metabolic pathways.[1][2][13]

Conclusion

This compound is far more than a simple chemical compound; it is a versatile and powerful platform for innovation. Its fundamental molecular weight of 182.22 g/mol is the starting point for a deep technical understanding that encompasses its synthesis, purification, and extensive characterization. The ability to reliably synthesize and functionalize this core scaffold, combined with its robust redox and photophysical properties, ensures its continued relevance and application in solving complex challenges in materials science, catalysis, and drug discovery. The protocols and insights provided in this guide offer researchers and scientists the foundational knowledge required to harness the full potential of this remarkable molecule.

References

- EvitaChem. (n.d.). Buy 5,10-diphenyl-5,10-dihydrophenazine (EVT-3188940). EvitaChem.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

LookChem. (n.d.). 5,10-DIHYDRO-PHENAZINE | 613-32-1. LookChem. Retrieved from [Link]

-

MDPI. (2024, April 3). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. MDPI. Retrieved from [Link]

-

ACS Publications. (n.d.). Facile Synthesis of 5,10-Diaryl-5,10-dihydrophenazines and Application to EL Devices. ACS Publications. Retrieved from [Link]

- Google Patents. (n.d.). US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines. Google Patents.

-

Royal Society of Chemistry. (2025, November 10). Janus-type photo-redox properties and catalytic applications of this compound derivatives. RSC Publishing. Retrieved from [Link]

-

Suzhou Ge'ao New Material Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. SpectraBase. Retrieved from [Link]

-

Bohrium. (1970, May 1). Optical spectra of phenazine, this compound, and the phenazhydrins. Ask this paper. Retrieved from [Link]

Sources

- 1. This compound | C12H10N2 | CID 345330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,10-DIHYDRO-PHENAZINE | 613-32-1 [chemicalbook.com]

- 3. Buy this compound | 613-32-1 [smolecule.com]

- 4. Buy 5,10-diphenyl-5,10-dihydrophenazine (EVT-3188940) | 3665-72-3 [evitachem.com]

- 5. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]

- 6. lookchem.com [lookchem.com]

- 7. 5,10-DIHYDRO-PHENAZINE CAS#: 613-32-1 [m.chemicalbook.com]

- 8. This compound - 苏州格奥新材料有限公司 [szgeao.com]

- 9. 613-32-1|this compound|BLD Pharm [bldpharm.com]

- 10. This compound | 613-32-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. dempochem.com [dempochem.com]

A Comprehensive Technical Guide to the Synthesis of 5,10-Dihydrophenazine from Phenazine

This in-depth technical guide provides a comprehensive overview of the synthesis of 5,10-dihydrophenazine from phenazine, tailored for researchers, scientists, and professionals in drug development. This document delves into the core principles of phenazine reduction, detailed synthetic protocols, purification techniques, and analytical characterization, while emphasizing the causality behind experimental choices and ensuring scientific integrity.

Introduction: The Phenazine Core and its Reduced Analogue

Phenazine, a nitrogen-containing heterocyclic aromatic compound, and its derivatives are of significant interest due to their diverse applications in materials science, organic electronics, and pharmaceuticals.[1][2] The reversible redox behavior of the phenazine core, which can be readily reduced to its 5,10-dihydro form, is central to its utility.[3][4][5][6] this compound serves as a crucial building block for more complex molecules, including those with applications in electrochromic systems and as photoredox catalysts.[1][7][8] Understanding the synthesis of this dihydro derivative is fundamental for harnessing the full potential of phenazine chemistry.

Core Principles of Phenazine Reduction: A Redox Perspective

The conversion of phenazine to this compound is a classic example of a two-electron, two-proton reduction.[9] This transformation disrupts the aromaticity of the central pyrazine ring, leading to a non-planar, hydrogenated structure.[2] The redox potential of the phenazine/dihydrophenazine couple is a key parameter that governs the feasibility of the reduction with various reagents.[9][10] The reaction is reversible, and this compound is notoriously sensitive to oxidation, readily converting back to phenazine in the presence of an oxidizing agent, including atmospheric oxygen.[1][11] This necessitates the use of an inert atmosphere during its synthesis and handling.

The general mechanism of this reduction can be visualized as a stepwise or concerted addition of two electrons and two protons to the nitrogen atoms of the phenazine ring.

Sources

- 1. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]

- 2. Buy this compound | 613-32-1 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen peroxide - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Leveraging phenazine and dihydrophenazine redox dynamics in conjugated microporous polymers for high-efficiency overall photosynthesis of hydrogen per ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02832E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]

- 9. Using structure-function relationships to understand the mechanism of phenazine-mediated extracellular electron transfer in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00687D [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the One-Pot Synthesis of 5,10-Dihydrophenazine Compounds

Abstract

This technical guide provides an in-depth exploration of the one-pot synthesis of 5,10-dihydrophenazine compounds, a class of molecules with significant applications in drug development, organic electronics, and photoredox catalysis.[1][2] Intended for researchers, medicinal chemists, and process development scientists, this document moves beyond simple procedural descriptions to offer a nuanced understanding of the primary synthetic strategies. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights into troubleshooting common challenges. The guide focuses on three robust and versatile one-pot methodologies: the classical condensation of catechols with o-phenylenediamines, the modern iron-catalyzed amination of diarylamines, and the reductive cyclization of o-nitro-substituted precursors. Each section is designed to provide not only the "how" but also the "why," empowering researchers to adapt and optimize these methods for their specific molecular targets.

Introduction: The Enduring Relevance of the Dihydrophenazine Core

The this compound scaffold is a privileged heterocyclic motif characterized by a central, non-aromatic, boat-shaped 1,4-dihydropyrazine ring fused to two flanking benzene rings. This unique "butterfly" conformation imparts distinctive electronic and steric properties.[1] These compounds are not merely synthetic curiosities; they are pivotal components in a range of advanced applications.

In the realm of medicinal chemistry , phenazine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[3] The this compound core, in particular, serves as a key intermediate for accessing these bioactive molecules. Furthermore, their oxidized counterparts, phenazine-5,10-dioxides, are being explored as hypoxia-selective prodrugs in cancer therapy.[3]

In materials science , N,N'-disubstituted 5,10-dihydrophenazines are highly valued for their redox activity and are employed as hole-injection materials in Organic Light-Emitting Diodes (OLEDs) and as electrochromic materials.[2][4] More recently, they have emerged as a class of potent, metal-free organic photoredox catalysts, offering a sustainable alternative to expensive iridium and ruthenium complexes.[5]

Given their broad utility, the development of efficient, scalable, and versatile synthetic routes is of paramount importance. One-pot syntheses, which minimize intermediate isolation, purification steps, and waste generation, represent a highly desirable and green approach to these valuable compounds.[6] This guide will provide the technical foundation for implementing such strategies in a research and development setting.

Core Synthetic Strategies: A Comparative Overview

Several one-pot methodologies have been developed to construct the this compound skeleton. Below, we compare three prominent approaches, each with its own set of advantages and ideal use cases.

| Synthetic Method | Primary Starting Materials | Key Advantages | Common Limitations | Best Suited For |

| Classical Condensation | Catechols & o-Phenylenediamines | High yields, scalability, low-cost reagents, commercially viable.[7] | High temperatures, pressure equipment may be needed, formation of impurities.[7] | Large-scale synthesis of the parent this compound and simple ring-substituted analogs. |

| Iron-Catalyzed C-F Amination | Diaryl-amines with ortho-fluorine | Excellent regiocontrol, good yields, modern catalytic method.[8][9][10] | Requires specific fluoro-substituted precursors, use of Grignard reagents. | Synthesis of specific 5,10-diaryl-5,10-dihydrophenazines. |

| Reductive Cyclization | o-Nitro-N-phenylanilines | Utilizes readily available nitroarenes. | Can lead to side products (e.g., benzimidazoles), requires careful control of reducing agents.[11] | Accessing phenazines from nitro-substituted precursors when other methods are not suitable. |

Methodology 1: The Classical Condensation of Catechol and o-Phenylenediamine

This is arguably the most direct and industrially scalable method for producing the parent this compound. The reaction proceeds by heating a catechol with an o-phenylenediamine, often in a high-boiling solvent or neat, to drive the condensation and subsequent cyclization.[7]

Underlying Mechanism and Rationale

The reaction is believed to proceed through a two-step sequence. First, a condensation reaction occurs between one of the amino groups of the o-phenylenediamine and one of the hydroxyl groups of the catechol, eliminating a molecule of water. This is followed by a second intramolecular condensation to form the six-membered dihydropyrazine ring, eliminating a second molecule of water and yielding the final this compound product. The high temperatures are necessary to overcome the activation energy for both the initial condensation and the final ring-closing dehydration step. Using a stoichiometric excess of one of the reactants can help to drive the reaction to completion and simplify purification.[7]

Visualizing the Workflow: Classical Condensation

Caption: Workflow for classical one-pot synthesis.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in U.S. Patent 6,242,602 B1.[7]

Materials:

-

o-Phenylenediamine (1,2-diaminobenzene)

-

Catechol

-

High-boiling solvent (e.g., ethylene glycol, triethylene glycol, or excess molten catechol)

-

Deionized water

-

Ethanol

Procedure:

-

Reactor Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, charge o-phenylenediamine (e.g., 1.0 mol) and catechol (e.g., 1.5 to 5.0 mol). The use of excess catechol can serve as both a reactant and a solvent.[7]

-

Reaction: Heat the mixture with stirring to 180-210°C. Maintain this temperature for 12-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the o-phenylenediamine.

-

Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-100°C.

-

Precipitation: Slowly add deionized water to the reaction mixture. This will cause the this compound product to precipitate as a solid, while the excess catechol and other water-soluble impurities remain in the aqueous phase.[7]

-

Isolation: Filter the precipitated solid.

-

Washing: Wash the filter cake thoroughly with hot deionized water to remove any residual catechol and solvent. A subsequent wash with a solvent in which the product is sparingly soluble, such as ethanol, can further purify the product.[7]

-

Drying: Dry the resulting solid under vacuum to yield this compound.

Behind the Steps: Causality and Insights

-

Inert Atmosphere: 5,10-dihydrophenazines are notoriously sensitive to oxidation, readily converting to the corresponding aromatic phenazine.[7] Conducting the reaction under an inert atmosphere (nitrogen or argon) is critical to prevent this side reaction and maximize the yield of the desired product.

-

Excess Catechol: Using a significant molar excess of catechol not only drives the reaction equilibrium towards the product according to Le Châtelier's principle but also conveniently acts as a high-boiling, water-soluble solvent, which simplifies the subsequent work-up.[7]

-

Water Quench: The addition of water is a crucial step for purification. This compound is poorly soluble in water, whereas unreacted catechol and ethylene glycol are highly soluble. This differential solubility allows for a simple and effective separation by precipitation.[7]

Troubleshooting

-

Low Yield: If the yield is low, ensure that the reaction temperature was maintained consistently and that the reaction was allowed to proceed to completion. The presence of oxygen can also significantly reduce the yield; check for leaks in the inert gas setup.

-

Product is Darkly Colored (Purple/Green): This indicates oxidation to phenazine or phenazine-related radical species. The use of a reducing agent, such as sodium dithionite, during the work-up or subsequent N-alkylation steps can help to mitigate this issue.[2][7]

-

Difficulty in Removing Solvent: If using a high-boiling solvent like ethylene glycol, ensure the water washes are performed at an elevated temperature (e.g., 70-80°C) to enhance the solubility of the solvent in the wash water.

Methodology 2: Iron-Catalyzed Defluorinative Amination

For the targeted synthesis of 5,10-diaryl-5,10-dihydrophenazines, a modern and elegant one-pot approach involves the iron-catalyzed double C-F amination of diarylamines. This method offers excellent regioselectivity, which can be a challenge in other synthetic routes.[8][9][10]

Underlying Mechanism and Rationale

This synthesis is a sophisticated cascade of reactions occurring in a single pot. The key steps are:

-

Deprotonation: The starting diarylamine is deprotonated with a Grignard reagent to form a magnesium diarylamide.

-

Homodimerization & Cyclization: In the presence of a catalytic amount of an iron salt (e.g., FeCl₂) and a stoichiometric oxidant (like 1,2-dibromoethane), two molecules of the magnesium diarylamide undergo a homodimerization. This is followed by a double intramolecular defluorinative cyclization.

-

SNAr Mechanism: The high reactivity of the C-F bond over other C-halogen bonds suggests that the cyclization proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the iron catalyst.[8][9][12]

Visualizing the Mechanism: Iron-Catalyzed Cascade

Caption: Key stages in the Fe-catalyzed one-pot synthesis.

Detailed Experimental Protocol

This protocol is a general representation based on the work by O'Brien, Kawasaki, et al.[8]

Materials:

-

Substituted diarylamine (containing at least one ortho-fluorine on one of the aryl rings)

-

Anhydrous solvent (e.g., THF)

-

Grignard reagent (e.g., MeMgBr in Et₂O)

-

Iron(II) chloride (FeCl₂)

-

1,2-Dibromoethane

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Amide Formation: To a solution of the diarylamine (1.0 equiv) in anhydrous THF under an inert atmosphere at 0°C, add the Grignard reagent (1.0 equiv) dropwise. Stir the mixture at room temperature for 30 minutes.

-

Catalyst Addition: Add FeCl₂ (e.g., 10 mol%) and 1,2-dibromoethane (1.0 equiv) to the reaction mixture.

-

Reaction: Heat the mixture at reflux until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Behind the Steps: Causality and Insights

-

Grignard Reagent: The Grignard reagent serves as a base to deprotonate the diarylamine, forming the more nucleophilic magnesium amide. This activation is crucial for the subsequent coupling reactions.

-

Iron Catalyst: The iron(II) chloride is the key catalyst that facilitates the homodimerization and subsequent intramolecular C-F amination. While the precise nature of the active iron species is complex, it is believed to lower the energy barrier for the SNAr-type cyclization.

-

1,2-Dibromoethane: This reagent acts as a stoichiometric oxidant in the catalytic cycle, likely re-oxidizing a reduced iron species back to its active catalytic state to enable turnover.

Troubleshooting

-

No Reaction: Ensure all reagents and solvents are strictly anhydrous. Grignard reagents are highly sensitive to moisture. The quality of the iron catalyst is also important.

-

Formation of Complex Mixture: Incomplete reaction or side reactions may occur if the reaction temperature or time is not optimal. Substrates with multiple reactive sites may lead to undesired products. Careful monitoring and optimization for each specific substrate are recommended.

-

Low Yield of Dimerization: The efficiency of the initial homodimerization can be sensitive to the steric and electronic properties of the diarylamine. Modifying the reaction conditions (e.g., solvent, temperature) may be necessary.

Safety and Handling

The synthesis of this compound compounds involves chemicals that require careful handling in a controlled laboratory environment.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate chemical-resistant gloves, must be worn at all times.[13]

-

o-Phenylenediamine: This compound is toxic and a suspected mutagen. Avoid inhalation of dust and skin contact.

-

Catechol: Catechol is toxic and corrosive. It can cause severe skin burns and eye damage. Handle with extreme care.

-

Grignard Reagents: These are highly flammable and react violently with water. They must be handled under a strictly inert and anhydrous atmosphere.

-

High Temperatures: The classical condensation method requires high temperatures, posing a risk of burns. Ensure proper insulation and careful handling of the hot reaction vessel.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[13]

Conclusion and Future Outlook

The one-pot synthesis of 5,10-dihydrophenazines offers significant advantages in terms of efficiency, cost-effectiveness, and sustainability. The classical condensation of catechols and o-phenylenediamines remains a powerful tool for large-scale production of the core scaffold. For more complex, N,N'-diaryl substituted targets, modern catalytic methods, such as the iron-catalyzed C-F amination, provide elegant and regioselective solutions.

The choice of synthetic strategy should be guided by the specific target molecule, available starting materials, and the required scale of the reaction. As the demand for novel phenazine-based materials in electronics and medicine continues to grow, the development of even more efficient, versatile, and environmentally benign one-pot procedures will remain an active and important area of chemical research. Future efforts may focus on expanding the substrate scope of catalytic methods, lowering catalyst loadings, and developing syntheses that operate under even milder conditions.

References

-

O'Brien, A. G., Kawasaki, H., Takaya, H., & Nakamura, M. (2019). Ligand-Free Iron-Catalyzed C–F Amination of Diarylamines: A One-Pot Regioselective Synthesis of Diaryl Dihydrophenazines. Organic Letters, 21(2), 461–464. [Link]

-

O'Brien, A. G., Kawasaki, H., Takaya, H., & Nakamura, M. (2019). Ligand-Free Iron-Catalyzed C–F Amination of Diarylamines: A One-Pot Regioselective Synthesis of Diaryl Dihydrophenazines. figshare. [Link]

-

O'Brien, A. G., Kawasaki, H., Takaya, H., & Nakamura, M. (2019). Ligand-Free Iron-Catalyzed C-F Amination of Diarylamines: A One-Pot Regioselective Synthesis of Diaryl Dihydrophenazines. PubMed. [Link]

-

Kovaleva, L. Y., et al. (2018). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate. [Link]

-

O'Brien, A. G., Kawasaki, H., Takaya, H., & Nakamura, M. (2019). Ligand-Free Iron-Catalyzed C-F Amination of Diarylamines: A One-Pot Regioselective Synthesis of Diaryl Dihydrophenazines. University of Bristol Research Portal. [Link]

- Byker, J. D., et al. (2001). One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines. U.S.

-

Ren, T., Qi, W., He, Z., & Yan, N. (2021). One-pot production of phenazine from lignin-derived catechol. Green Chemistry. [Link]

-

Ren, T., Qi, W., He, Z., & Yan, N. (2021). One-pot production of phenazine from lignin-derived catechol. RSC Publishing. [Link]

-

Nishiyama, Y., et al. (2003). Facile synthesis of 5,10-diaryl-5,10-dihydrophenazines and application to EL devices. Organic Letters, 5(3), 373-376. [Link]

-

Nishiyama, Y., et al. (2003). Facile Synthesis of 5,10-Diaryl-5,10-dihydrophenazines and Application to EL Devices. ResearchGate. [Link]

-

Li, Y., et al. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. MDPI. [Link]

-

Rossi, E., et al. (2025). Phenazines Synthesis by Palladium-Catalyzed Reductive Cyclization of 2-Nitro-N-Phenylanilines Using Gaseous CO or Its Surrogate. AIR Unimi. [Link]

-

Dulov, D. A., et al. (2022). N,N′-Diaryldihydrophenazines as a Sustainable and Cost-Effective Alternative to Precious Metal Complexes in the Photoredox-Catalyzed Alkylation of Aryl Alkyl Ketones. MDPI. [Link]

-

Herfindal, L., et al. (2021). New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells. National Institutes of Health. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Janus-type photo-redox properties and catalytic applications of this compound derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01348H [pubs.rsc.org]

- 4. Facile synthesis of 5,10-diaryl-5,10-dihydrophenazines and application to EL devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. One-pot production of phenazine from lignin-derived catechol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Collection - Ligand-Free Iron-Catalyzed CâF Amination of Diarylamines: A One-Pot Regioselective Synthesis of Diaryl Dihydrophenazines - Organic Letters - Figshare [figshare.com]

- 10. Ligand-Free Iron-Catalyzed C-F Amination of Diarylamines: A One-Pot Regioselective Synthesis of Diaryl Dihydrophenazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 13. fishersci.com [fishersci.com]

The Solubility Profile of 5,10-Dihydrophenazine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5,10-dihydrophenazine in organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of its solubility, practical guidance for solvent selection, and detailed methodologies for experimental determination. By synthesizing fundamental physicochemical principles with actionable laboratory protocols, this guide aims to empower users to effectively work with this versatile heterocyclic compound.

Introduction to this compound and its Scientific Significance

This compound, a hydrogenated derivative of phenazine, is a fascinating molecule with a rich chemical profile and burgeoning applications.[1][2] Its unique electronic properties make it a compound of interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Furthermore, its role as a bacterial xenobiotic metabolite hints at its potential significance in biological and pharmaceutical research.[1][2] Understanding and controlling the solubility of this compound is a critical prerequisite for its synthesis, purification, and application in these diverse fields. This guide provides the foundational knowledge and practical tools necessary to navigate the challenges associated with its solubilization.

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For this compound, several key parameters dictate its behavior in different solvent environments. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₂H₁₀N₂ | |

| Molecular Weight | 182.22 g/mol [1] | |

| XLogP3 | 3.2 | This positive value indicates a significant degree of lipophilicity, suggesting a preference for non-polar organic solvents over water. |

| Hydrogen Bond Donor Count | 2[1] | The two N-H groups can act as hydrogen bond donors, potentially enhancing solubility in protic solvents. |

| Hydrogen Bond Acceptor Count | 2 | The nitrogen atoms can also act as hydrogen bond acceptors, contributing to interactions with a range of solvents. |

| Polar Surface Area | 24.1 Ų[1] | The relatively small polar surface area in comparison to its overall size reinforces its predominantly non-polar character. |

Based on these properties, this compound is classified as a moderately lipophilic compound with some capacity for hydrogen bonding. This profile suggests limited solubility in highly polar solvents like water and significantly better solubility in a range of organic solvents.

Qualitative Solubility of this compound in Common Organic Solvents

While precise quantitative data for the solubility of this compound across a wide array of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from its physicochemical properties and information on related phenazine compounds. Phenazines, in general, exhibit poor aqueous solubility and are more soluble in organic solvents such as ethanol, acetone, dimethyl sulfoxide (DMSO), and chloroform.[3]

A patent related to the synthesis of this compound and its derivatives mentions its limited solubility in water and suggests washing the product with water or a mixture of water and organic liquids like ethanol or acetone.[4] The same patent also indicates that derivatization reactions can be carried out in polar aprotic solvents like acetonitrile, acetone, dimethylformamide (DMF), and N-methylpyrrolidone (NMP), as well as non-polar solvents like toluene and xylene, implying at least some degree of solubility in these solvents.[4]

Based on this information and the compound's properties, the following qualitative solubility profile can be anticipated:

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Non-polar Aprotic | Toluene, Hexane, Benzene | Moderate to Good | The non-polar nature of these solvents aligns well with the lipophilic character of the this compound core. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Excellent | These solvents can engage in dipole-dipole interactions and, in the case of DMF and DMSO, can accept hydrogen bonds from the N-H groups of this compound, leading to favorable solvation. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The ability of these solvents to both donate and accept hydrogen bonds allows for interaction with the nitrogen atoms and N-H protons of this compound. However, the non-polar backbone of the molecule may limit extensive solubilization. |

| Highly Polar Protic | Water | Poor | The significant non-polar surface area of this compound leads to a large energetic penalty for disrupting the strong hydrogen-bonding network of water, resulting in low solubility. |

It is crucial to note that this table provides a predictive framework. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Determination of Solubility: A Step-by-Step Protocol

For researchers requiring quantitative solubility data, the following section provides a detailed, self-validating protocol based on the widely accepted shake-flask method. This method is considered the gold standard for determining thermodynamic solubility.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of this compound solubility.

Detailed Protocol

Materials:

-

This compound (high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that the solution reaches saturation.

-

Record the exact mass of the compound added.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The solution should appear as a suspension with undissolved solid present.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow it to stand undisturbed for a short period to allow larger particles to settle.

-

To effectively separate the undissolved solid from the saturated solution, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes).

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulate matter that could interfere with the analysis.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the linear range of the analytical instrument.

-

Analyze the standard solutions and the diluted sample using a suitable analytical technique:

-

UV-Vis Spectroscopy: Determine the absorbance at the λmax of this compound and use the calibration curve generated from the standards to determine the concentration.

-

HPLC: Inject the samples and quantify the concentration based on the peak area relative to the calibration curve.

-

-

-

Calculation:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Trustworthiness of the Protocol: This protocol incorporates self-validating steps. The presence of excess solid throughout the equilibration period confirms that saturation has been achieved. The use of centrifugation and filtration ensures that only the dissolved compound is analyzed. The generation of a calibration curve with known standards provides a reliable basis for quantification.

Impact of Solvent Choice on Applications

The solubility of this compound directly influences its utility in various applications.

Organic Electronics

In the fabrication of organic electronic devices, such as OLEDs, solution processing is a common and cost-effective method. The ability to dissolve this compound in a suitable organic solvent is paramount for creating uniform thin films. The choice of solvent will affect not only the solubility but also the film morphology, which in turn impacts device performance. Solvents with good wetting properties and appropriate boiling points are desirable.

Drug Development and Biological Screening

For biological assays, this compound is often first dissolved in a water-miscible organic solvent, such as DMSO, to create a stock solution. This stock is then diluted into an aqueous buffer for the assay. Poor solubility can lead to precipitation in the aqueous medium, resulting in inaccurate and unreliable biological data. Therefore, understanding the solubility limits in both the stock solvent and the final aqueous buffer is critical.

Conclusion

While a comprehensive, quantitative database for the solubility of this compound in all common organic solvents is not yet established in the literature, a strong predictive understanding can be achieved through the analysis of its physicochemical properties. The principle of "like dissolves like" serves as a reliable guide, indicating a preference for polar aprotic and non-polar organic solvents. For applications demanding precise concentration control, the detailed experimental protocol provided in this guide offers a robust and reliable method for determining the thermodynamic solubility. As the scientific interest in this compound continues to grow, a thorough understanding of its solubility will be indispensable for unlocking its full potential in both materials science and the life sciences.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Mejía, E., et al. (2025).

-

Solubility of Things. (n.d.). Phenazine. Retrieved from [Link]

-

PubChem. (n.d.). This compound-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

J-GLOBAL. (n.d.). This compound. Japan Science and Technology Agency. Retrieved from [Link]

-

PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

- Fathi, A., & Jouyban, A. (n.d.). Regular Article. Physical Chemistry Research.

-

MDPI. (2021). Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. Retrieved from [Link]

- Google Patents. (n.d.). US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines.

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

- Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Exceptional Organic Solvents Uptake by Disulfide–linked Polymeric Networks. Retrieved from [Link]

-

PubMed Central. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Aqueous solubility of Phenazine in the presence of increasing.... Retrieved from [Link]

Sources

- 1. This compound | C12H10N2 | CID 345330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,10-DIHYDRO-PHENAZINE | 613-32-1 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US6242602B1 - One pot synthesis of this compound compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Redox Potential and Electrochemical Properties of 5,10-Dihydrophenazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5,10-Dihydrophenazine, a reduced form of the phenazine heterocyclic scaffold, is a molecule of significant interest across various scientific disciplines, including organic electronics, catalysis, and medicinal chemistry. Its rich and tunable electrochemical behavior is central to its utility. This in-depth technical guide provides a comprehensive exploration of the redox potential and electrochemical properties of this compound. We will delve into the mechanistic intricacies of its redox transformations, present a detailed experimental protocol for the characterization of its electrochemical properties using cyclic voltammetry, and discuss the key factors that modulate its redox potential. This guide is intended to serve as a valuable resource for researchers and professionals working with or developing applications for this versatile molecule.

Introduction: The Significance of this compound's Redox Chemistry

This compound and its derivatives are not merely chemical curiosities; their ability to undergo reversible oxidation-reduction (redox) reactions underpins their diverse functionalities. In the realm of photoredox catalysis, these molecules exhibit "Janus-type" reactivity, capable of acting as both potent reductants and oxidants upon photoexcitation, enabling a broad range of chemical transformations.[1] This dual reactivity stems from the stability of the intermediate radical cation and the accessibility of the dication state.

Furthermore, the dihydrophenazine core is a key structural motif in various applications, from sustainable cathode materials in lithium-ion batteries to redox mediators in bioelectrochemical systems.[2][3] A thorough understanding of the thermodynamics and kinetics of electron transfer to and from the this compound core is therefore paramount for the rational design of new materials and catalysts with tailored properties.

The Redox Mechanism: A Two-Step Electron Transfer

The electrochemical oxidation of this compound is characterized by a sequential two-step, single-electron transfer process. This mechanism involves the formation of a stable radical cation intermediate, followed by a second oxidation to a dication. This behavior is readily observed using techniques such as cyclic voltammetry, which typically reveals two distinct redox couples.[2]

The overall process can be summarized as follows:

Step 1: Formation of the Radical Cation

This compound ⇌ [this compound]•+ + e-

Step 2: Formation of the Dication

[this compound]•+ ⇌ [this compound]2+ + e-

The stability of the radical cation is a key feature of the dihydrophenazine system and is crucial for its application in areas like organic electronics and catalysis. The separation between the two redox potentials provides a measure of the thermodynamic stability of this radical cation.

Caption: Sequential two-step redox mechanism of this compound.

Factors Influencing the Redox Potential

The redox potential of this compound is not a fixed value but is highly sensitive to its chemical environment. Understanding these influences is critical for tuning the molecule's properties for specific applications.

-

Substituents: The nature and position of substituents on the phenazine core have a profound impact on the redox potential. Electron-donating groups (EDGs), such as alkyl or alkoxy groups, tend to lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (EWGs), such as halides or cyano groups, increase the oxidation potential, making oxidation more difficult. This principle allows for the fine-tuning of the redox properties through synthetic modification.

-

Solvent: The polarity and dielectric constant of the solvent can significantly influence the redox potential. Generally, polar solvents can stabilize the charged radical cation and dication species, thereby affecting the thermodynamics of the electron transfer process.

-

pH: In aqueous or protic media, the redox chemistry of dihydrophenazines can be coupled with proton transfer, leading to a pH-dependent redox potential. The degree of this dependence is dictated by the pKa of the radical cation and dication species.[1] For many phenazine derivatives, the reduction potential is observed to shift by approximately 60 mV per pH unit, consistent with a Nernstian dependence involving an equal number of protons and electrons in the redox reaction.[1]

Experimental Determination of Redox Potential: A Detailed Protocol for Cyclic Voltammetry

Cyclic voltammetry (CV) is the most common and powerful technique for investigating the electrochemical properties of this compound. The following protocol provides a step-by-step guide for performing a typical CV experiment.

Materials and Equipment

-

Potentiostat: A standard electrochemical workstation capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode cell, typically made of glass.

-

Working Electrode: A glassy carbon electrode is commonly used. It should be polished to a mirror finish before each experiment.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is typically used. It is crucial to report the reference electrode used, as redox potentials are relative.

-

Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.

-

Solvent: Anhydrous acetonitrile or dichloromethane is commonly used for non-aqueous measurements. For aqueous studies, buffered solutions are necessary.

-

Supporting Electrolyte: A non-reactive salt, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), is added to the solvent to ensure sufficient conductivity. A typical concentration is 0.1 M.

-

Analyte: this compound or its derivative at a concentration of approximately 1-5 mM.

-

Inert Gas: High-purity nitrogen or argon for deaerating the solution.

Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

-

Dissolve the this compound analyte in the electrolyte solution to the desired concentration (e.g., 1 mM).

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Add the analyte solution to the cell, ensuring that all three electrodes are sufficiently immersed.

-

-

Deaeration:

-

Bubble inert gas through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Maintain a blanket of inert gas over the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the experimental parameters in the potentiostat software:

-

Initial Potential: A potential where no faradaic reaction occurs.

-

Vertex Potentials: The potential limits of the scan. These should be set to encompass the redox events of interest. For this compound, a scan from a negative potential (e.g., -0.5 V vs. Ag/AgCl) to a positive potential (e.g., +1.5 V vs. Ag/AgCl) is a good starting point.

-

Scan Rate: The speed at which the potential is swept. A typical starting scan rate is 100 mV/s.

-

Number of Cycles: Typically 2-3 cycles are sufficient.

-

-

Run the experiment and record the cyclic voltammogram.

-

-

Data Analysis:

-

From the resulting voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) for each redox couple.

-

The formal redox potential (E°') for each step can be estimated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

-

The peak separation (ΔEp = |Epa - Epc|) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Caption: Experimental workflow for cyclic voltammetry of this compound.

Quantitative Data: Redox Potentials of this compound and Derivatives

The following table summarizes representative redox potential data for this compound and some of its derivatives. It is important to note that these values can vary depending on the experimental conditions.

| Compound | First Oxidation Potential (E°'₁) (V vs. ref) | Second Oxidation Potential (E°'₂) (V vs. ref) | Solvent/Electrolyte | Reference Electrode | Reference |

| Poly(5,10-diphenyl-dihydrophenazine) | ~0.20 | ~0.26 | Acetonitrile / 0.1 M TBAP | Ag/Ag⁺ | [2] |

| Poly(aryl ether sulfone)-5,10-diphenyl-dihydrophenazine | ~3.5 (oxidation peak) | ~4.1 (oxidation peak) | - | Li/Li⁺ | [2] |

| N,N'-disubstituted dihydrophenazines | Varies with substituent | Varies with substituent | Dichloromethane / 0.1 M Bu₄NPF₆ | Ag/AgCl | [4] |

| Phenazine-1-carboxylate (reduced form) | -0.24 | - | Aqueous buffer | Ag/AgCl | [5] |

Note: The data for polymeric and substituted derivatives are provided to illustrate the range of redox potentials achievable. The exact values for unsubstituted this compound can be determined using the protocol described in Section 4.

Conclusion and Future Outlook

This compound possesses a rich and tunable redox chemistry that is central to its wide-ranging applications. The ability to undergo two sequential one-electron oxidations through a stable radical cation intermediate provides a versatile platform for the design of novel functional materials. By understanding the fundamental principles of its electrochemical behavior and the factors that influence its redox potential, researchers can rationally engineer dihydrophenazine-based systems with optimized properties for applications in catalysis, energy storage, and beyond. The detailed experimental protocol provided in this guide serves as a practical starting point for the electrochemical characterization of these important molecules, facilitating further innovation in this exciting field.

References

-

Quyen, P. P. H., Hagmeyer, N., Vuong, T. H., Prudlik, A., Francke, R., Dietzek-Ivanšić, B., & Mejía, E. (2025). Janus-type photo-redox properties and catalytic applications of this compound derivatives. Organic Chemistry Frontiers. [Link]

-

Wang, Q., Wang, X., Zhai, Y., Zheng, Z., Shen, H., Han, Y., Chen, Z., & Jiang, Z. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. Molecules, 29(7), 1618. [Link]

-

He, Q., Lv, S., Huang, Y., Guo, J., Peng, X., Du, Y., & Yang, H. (2023). Dihydrophenazine-derived oligomers from industrial waste as sustainable superior cathode materials for rechargeable lithium-ion batteries. RSC Advances, 13(18), 12183-12190. [Link]

-

Wang, Y., & Newman, D. K. (2008). Redox reactions of phenazine antibiotics with ferric (hydr)oxides and molecular oxygen. Environmental Science & Technology, 42(7), 2380-2386. [Link]

-

Bosire, E. M., Rosenbaum, M. A., & Arends, J. B. A. (2017). Electrochemical Potential Influences Phenazine Production, Electron Transfer and Consequently Electric Current Generation by Pseudomonas aeruginosa. Frontiers in Microbiology, 8, 888. [Link]

-

Huang, B., Kang, H., Zhao, X. L., Yang, H. B., & Shi, X. (2022). Redox Properties of N,N′-Disubstituted Dihydrophenazine and Dihydrodibenzo[a,c]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications. Crystal Growth & Design, 22(6), 3587-3593. [Link]

-

Hernández, F., & Gascón, I. (2023). A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. ChemElectroChem, 10(10), e202201103. [Link]

-

Li, S., Zhang, Y., Zhang, H., Li, X., & Zhang, Q. (2024). Dihydrophenazine-based polymer with multi-electron redox characteristics: its electrochemical performances as the cathode of aqueous zinc-ion batteries. Journal of Solid State Electrochemistry, 1-11. [Link]

-

Huang, B., Kang, H., Zhao, X. L., Yang, H. B., & Shi, X. (2022). Redox Properties of N,N′-Disubstituted Dihydrophenazine and Dihydrodibenzo[a,c]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications. Crystal Growth & Design, 22(6), 3587-3593. [Link]

-

Wang, Y., & Newman, D. K. (2008). Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen. Environmental Science & Technology, 42(7), 2380–2386. [Link]

-

Bosire, E. M., Rosenbaum, M. A., & Arends, J. B. A. (2017). Electrochemical Potential Influences Phenazine Production, Electron Transfer and Consequently Electric Current Generation by Pseudomonas aeruginosa. Frontiers in Microbiology, 8, 888. [Link]

-

Crawford, L. R., & Morrison, G. A. (1968). Cyclic voltammetry of phenazines and quinoxalines including mono- and di-N-oxides. Relation to structure and antimicrobial activity. Journal of the Chemical Society B: Physical Organic, 436-441. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Redox Reactions of Phenazine Antibiotics with Ferric (Hydr)oxides and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electrochemical Potential Influences Phenazine Production, Electron Transfer and Consequently Electric Current Generation by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of 5,10-Dihydrophenazine Derivatives

This guide provides a comprehensive exploration of the photophysical properties of 5,10-dihydrophenazine (DHP) derivatives, a class of compounds demonstrating remarkable potential across diverse scientific and technological fields. From their foundational electronic structure to their application in cutting-edge technologies like organic light-emitting diodes (OLEDs) and photoredox catalysis, we will dissect the key characteristics that make these molecules a compelling subject of contemporary research. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of DHP derivatives.

Introduction: The Versatile Core of this compound

This compound, a hydrogenated derivative of phenazine, possesses a unique non-planar, butterfly-like conformation in its ground state.[1] This central 1,4-dihydrodiazine core flanked by two aromatic rings gives rise to a rich and tunable electronic landscape.[2] The inherent redox activity and photosensitivity of the phenazine framework are preserved and often enhanced in its dihydro form, making these derivatives highly attractive for a variety of applications.[3][4] The ability to readily modify the 5 and 10 positions with various substituents allows for precise tuning of their electronic and, consequently, their photophysical properties.[5] This structural versatility has propelled the investigation of DHP derivatives in fields ranging from organic electronics to biological imaging and photocatalysis.[1][6]

Electronic Structure and Conformational Dynamics